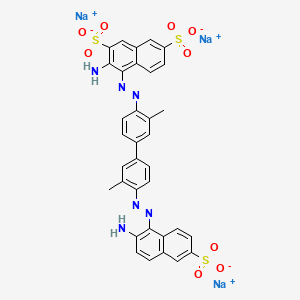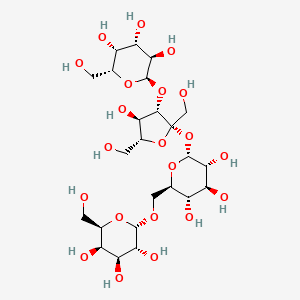
N,N-Dimethyl-3-phenylpropanamide
Overview
Description
N,N-Dimethyl-3-phenylpropanamide (DMPP) is a chemical compound that belongs to the amide class of organic compounds. It is a white crystalline solid that has a characteristic odor. DMPP is widely used in scientific research as a reagent, intermediate, and catalyst in various chemical reactions.
Scientific Research Applications
Synthetic Chemistry Applications N,N-Dimethyl-3-phenylpropanamide has been utilized in the field of synthetic chemistry. For instance, it was used in a novel ring enlargement of 2H-Azirine-3-methyl(phenyl)amines via amidinium-intermediates. This process is a new synthetic approach to 2,3-Dihydro-1,3,3-trimethylindol-2-one, showcasing the compound's utility in creating complex molecular structures (Mekhael et al., 2002).
Biological Applications The compound has also found applications in biology, particularly in designing new pharmacophores for anticancer agents. A series of functionalized amino acid derivatives including 1-N-substituted-3-amino-2-hydroxy-3-phenylpropane-1-carboxamide were synthesized and evaluated for their cytotoxicity against human cancer cell lines. This highlights the compound's potential role in the development of new anticancer drugs (Kumar et al., 2009).
Crystallography and Material Science In the area of crystallography and material science, the structure of related compounds such as (±)-threo-3-hydroxy-N,N-dimethyl-2,3-diphenylpropanamide has been determined, which contributes to our understanding of molecular interactions and properties in the solid state (Kolev et al., 1995).
Heterocyclic Chemistry this compound is also significant in heterocyclic chemistry. The utility of N,N-dimethyl enaminones as building blocks for a wide range of heterocyclic derivatives has been explored, demonstrating the compound's versatility in synthesizing biologically active heterocyclic compounds for biomedical applications (Gaber et al., 2017).
Pharmaceutical Research In pharmaceutical research, the compound has been used to create new series of functionalized benzamides, demonstrating its role in the synthesis of potential therapeutic agents. For example, synthesis and antimicrobial studies of N-substituted benzamides showcased the creation of novel compounds with potential applications in treating microbial infections (Tayade et al., 2012).
Properties
IUPAC Name |
N,N-dimethyl-3-phenylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-12(2)11(13)9-8-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDBVFKPSUNQAHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10207028 | |
| Record name | N,N-Dimethylhydrocinnamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10207028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5830-31-9 | |
| Record name | N,N-Dimethylhydrocinnamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005830319 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N-Dimethylhydrocinnamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10207028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















